Citroflex A-4

Vue d'ensemble

Description

Citroflex A-4, also known as acetyl tri-n-butyl citrate, is a widely used plasticizer. It is particularly valued for its low toxicity, biodegradability, and phthalate-free nature. This compound is commonly employed in applications involving food contact materials, children’s toys, and various bioplastics .

Méthodes De Préparation

Citroflex A-4 is synthesized through the esterification of citric acid with n-butanol, followed by acetylation. The reaction typically involves the use of an acid catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity . Industrial production methods often involve continuous processes to maintain consistent quality and efficiency .

Analyse Des Réactions Chimiques

Citroflex A-4 undergoes several types of chemical reactions, including:

Esterification: The primary reaction for its synthesis, involving citric acid and n-butanol.

Acetylation: Further modification to introduce acetyl groups.

Hydrolysis: Under acidic or basic conditions, this compound can hydrolyze back to citric acid and butanol

Common reagents used in these reactions include sulfuric acid as a catalyst for esterification and acetic anhydride for acetylation . The major products formed from these reactions are acetyl tri-n-butyl citrate and its hydrolysis products .

Applications De Recherche Scientifique

Citroflex A-4 has a broad range of scientific research applications:

Chemistry: Used as a plasticizer in various polymer systems, including polylactic acid, cellulose acetate, and polyhydroxyalkanoic acid

Biology: Employed in the development of biocompatible materials and biodegradable plastics.

Industry: Widely used in food packaging, children’s toys, and other consumer products requiring safe and effective plasticizers

Mécanisme D'action

Citroflex A-4 exerts its effects primarily through plasticization, which involves embedding itself between polymer chains to increase their flexibility and reduce brittleness . This mechanism is facilitated by its molecular structure, which allows it to interact effectively with various polymer matrices .

Comparaison Avec Des Composés Similaires

Citroflex A-4 is often compared with other plasticizers such as:

Di-butyl phthalate: This compound offers lower volatility and better resistance to yellowing.

Adipates and sebacates: This compound provides similar plasticization characteristics but with a more favorable environmental profile

Similar compounds include:

Citroflex C-2: Another citric acid ester with similar applications.

Citroflex A-2: Used in similar contexts but with different molecular properties.

This compound stands out due to its combination of low toxicity, biodegradability, and effective plasticization properties .

Activité Biologique

Citroflex A-4, also known as Acetyl Tributyl Citrate (ATBC) , is a plasticizer derived from citric acid and is widely used in various applications, including personal care products and food packaging. This article explores the biological activity of this compound, focusing on its toxicity, metabolic pathways, and effects on biological systems based on diverse research findings.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Chemical Name | Acetyl Tributyl Citrate |

| Molecular Weight | 402.5 g/mol |

| Plasticizer Label | A-4 |

Metabolism and Toxicity

Research indicates that this compound is metabolized in the body to various metabolites, including citric, acetic, and butyric acids. In vitro studies show that it undergoes biotransformation by human serum and rat liver homogenates, leading to the formation of several metabolites such as monobutyl citrate .

A significant study conducted on Han Wistar rats administered ATBC through dietary means for 13 weeks found no mortality or adverse clinical signs at varying doses (0, 100, 300, or 1000 mg/kg/day). The study reported slight reductions in body weights among high-dose groups but concluded these changes were not toxicologically significant .

Estrous Cycle Disruption

A study investigating the effects of ATBC on the estrous cycle of female CD-1 mice revealed interesting findings. Mice treated with ATBC at doses of 5 mg/kg/day showed a statistically significant reduction in estrous cycle length compared to pre-dosing values. However, there were no significant differences observed in the time spent in various stages of the cycle between treatment groups .

Skin Irritation and Sensitization

In terms of dermal exposure, this compound was evaluated for skin irritation and sensitization. Studies involving male albino rabbits indicated that ATBC did not produce significant skin irritation. Additionally, human tests using the Draize skin test showed no sensitization reactions among volunteers .

Case Studies

Case Study 1: Long-term Exposure Assessment

A long-term toxicity assessment conducted by Hannon et al. (2014) involved cycling female CD-1 mice exposed to ATBC. The study aimed to determine if oral exposure disrupted estrous cyclicity. Results indicated no significant disruption in cycle stages despite some changes in cycle length at lower doses .

Case Study 2: Dermal Exposure Studies

Another comprehensive evaluation assessed repeated dermal exposure to ATBC in rabbits. The findings suggested that while there was some moderate irritation noted in rats, overall results indicated low irritancy potential across various studies .

Propriétés

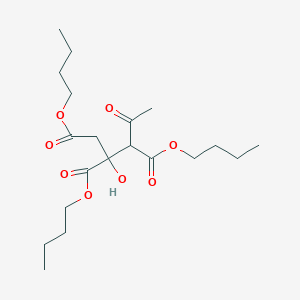

IUPAC Name |

tributyl 2-hydroxy-4-oxopentane-1,2,3-tricarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O8/c1-5-8-11-26-16(22)14-20(25,19(24)28-13-10-7-3)17(15(4)21)18(23)27-12-9-6-2/h17,25H,5-14H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PESZCXUNMKAYME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)CC(C(C(=O)C)C(=O)OCCCC)(C(=O)OCCCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.